An In-depth Technical Guide to 5-tert-Butylpyrogallol: Chemical Properties, Structure, and Inferred Biological Activity
An In-depth Technical Guide to 5-tert-Butylpyrogallol: Chemical Properties, Structure, and Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-Butylpyrogallol, a derivative of pyrogallol (B1678534), is a phenolic compound of interest for its potential applications stemming from its chemical structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol derived from patent literature, and a general analytical workflow. Furthermore, based on the known activities of its parent compound and other tert-butylated phenols, this document explores its likely biological role as an antioxidant and presents a conceptual signaling pathway for this mechanism. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
5-tert-Butylpyrogallol, systematically named 5-(1,1-dimethylethyl)benzene-1,2,3-triol, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with three hydroxyl groups (a pyrogallol moiety) and a tert-butyl group.
Physicochemical Properties
The key physicochemical properties of 5-tert-Butylpyrogallol are summarized in Table 1. This data is essential for understanding its behavior in various solvents and experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][3][4] |
| CAS Number | 20481-17-8 | [1][2][3] |
| IUPAC Name | 5-tert-butylbenzene-1,2,3-triol | [3] |
| Melting Point | 133-135 °C | [5] |
| Boiling Point | 150-156 °C at 3 mmHg | [5] |
| Elemental Analysis | C: 79.95%, H: 9.40% (calculated) | [5] |
| C: 79.26%, H: 9.28% (observed) | [5] |
Experimental Protocols
Synthesis of 5-tert-Butylpyrogallol
The following protocol is based on a method described in the patent literature for the production of pyrogallol and its derivatives.[5] This process involves the hydrolysis of 2,6-diamino-4-tert-butyl-phenol dihydrochloride (B599025) in an aqueous solution under heat and pressure.
Materials:
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2,6-diamino-4-tert-butyl-phenol dihydrochloride
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Deionized water
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Nitrogen gas
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Titanium autoclave (10 L)
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Charge a 10 L titanium autoclave with 177.2 g of 2,6-diamino-4-tert-butyl-phenol dihydrochloride and 2978 g of deionized water.
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Seal the autoclave and purge the headspace with nitrogen gas, then pressurize to 10 kg/cm ².
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Heat the reaction vessel to 250 °C and maintain this temperature for 8 hours with stirring.
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After the reaction is complete, cool the autoclave to room temperature and safely vent the pressure.
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Transfer the resulting aqueous solution to a round-bottom flask and evaporate to dryness using a rotary evaporator. This will yield a mixture of the organic product and ammonium (B1175870) chloride.
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Extract the residue with methanol to dissolve the organic components.
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Filter the methanol extract to remove any insoluble inorganic salts.
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Distill the methanol extract at atmospheric pressure to remove the bulk of the methanol solvent.
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Perform a vacuum distillation on the remaining residue. Collect the fraction boiling at 150-156 °C under a pressure of 3 mmHg. This fraction is 5-tert-butylpyrogallol.
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The identity and purity of the product can be confirmed by melting point analysis (expected: 133-135 °C) and elemental analysis.
Analytical Workflow
A general workflow for the analysis and characterization of synthesized 5-tert-Butylpyrogallol is outlined below.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
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Purpose: To determine the purity of the synthesized compound and confirm its molecular weight.
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Methodology: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and injected into a gas chromatograph. A non-polar capillary column, such as a VF-5 MS, can be used.[1] A temperature ramp program (e.g., starting at 60 °C and increasing to 280 °C) is employed to separate the components. The eluent is then introduced into a mass spectrometer to obtain the mass spectrum of the compound. The expected molecular ion peak would be at m/z = 182.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To elucidate the chemical structure of the compound by identifying the different types of protons and carbons and their connectivity.
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Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the tert-butyl protons. The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbons of the tert-butyl group.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Purpose: To identify the functional groups present in the molecule.
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Methodology: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr to form a pellet. The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and absorptions in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).
Inferred Biological Activity and Signaling
While direct studies on the biological activity and signaling pathways of 5-tert-Butylpyrogallol are limited in the available literature, its chemical structure allows for informed inferences. The parent compound, pyrogallol, is a known antioxidant.[6] Additionally, the presence of a tert-butyl group on a phenolic ring is known to enhance antioxidant activity by stabilizing the resulting phenoxy radical.[7] Therefore, it is highly probable that 5-tert-Butylpyrogallol functions as an antioxidant.
The primary mechanism of action for phenolic antioxidants is through the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. This process is depicted in the following diagram.
References
- 1. 5-tert-Butylpyrogallol [webbook.nist.gov]
- 2. 5-tert-Butylpyrogallol [webbook.nist.gov]
- 3. 5-tert-Butylpyrogallol | C10H14O3 | CID 597592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Sec-butylpyrogallol | C10H14O3 | CID 592841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3932538A - Process for producing pyrogallol and derivatives thereof - Google Patents [patents.google.com]
- 6. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
